Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C15H20ClNO5 and its molecular weight is 329.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Organic Matter
Research on phenoxy herbicides, such as 2,4-D, has shown their interaction with soil and organic matter. Sorption experiments suggest that the affinity of these compounds for soil components can be predicted based on soil parameters like pH, organic carbon content, and iron oxides presence. This knowledge can help in assessing the environmental fate and transport of similar compounds, including potentially Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride (Werner, Garratt, & Pigott, 2012).
Parabens in Aquatic Environments
Studies on parabens, which share the phenoxy functional group, have been reviewed to understand their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them from wastewater, parabens remain present in effluents and surface waters, raising concerns about continuous environmental introduction (Haman, Dauchy, Rosin, & Munoz, 2015).
Transformation of Phenoxy Acids in Water
Phenoxy acids, due to their solubility and mobility, pose risks to aquatic ecosystems. Their concentrations are reduced via hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. This research underscores the importance of understanding biodegradability and environmental impact of similar compounds (Muszyński, Brodowska, & Paszko, 2019).
Xylan Derivatives and Their Applications
Research on xylan derivatives, including esters and ethers, showcases the potential of modifying biopolymers for specific applications, such as drug delivery. This highlights the broader applicability of chemical modifications to enhance the functionality of compounds for various scientific purposes (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Treatment of Wastewater from Pesticide Industry
The treatment and reclamation of wastewater containing toxic pollutants like 2,4-D highlight the environmental challenges and solutions associated with chemical manufacturing processes. Understanding these treatments can provide insights into handling waste from the production or use of related compounds (Goodwin, Carra, Campo, & Soares, 2018).
Properties
IUPAC Name |
methyl (2S,4S)-4-(3-ethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c1-3-20-14(17)10-5-4-6-11(7-10)21-12-8-13(16-9-12)15(18)19-2;/h4-7,12-13,16H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYRZYAGLBEXDE-QNTKWALQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.